N4-Phenyl-2,4-pyridinediamine phosphate

Pharmaceutical salt selection Aqueous solubility Pre-formulation screening

N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) is a phosphate salt of a pyridinediamine derivative, with molecular formula C₁₁H₁₄N₃O₄P and molecular weight 283.22 g/mol, typically available at a minimum purity of 95%. Unlike many small-molecule kinase inhibitor drug candidates bearing pyridinediamine motifs, this compound is pharmacologically described as a calcium antagonist that inhibits muscle cell proliferation and is specifically indicated for the treatment of restenosis.

Molecular Formula C11H14N3O4P
Molecular Weight 283.22 g/mol
CAS No. 1184185-05-4
Cat. No. B3088253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Phenyl-2,4-pyridinediamine phosphate
CAS1184185-05-4
Molecular FormulaC11H14N3O4P
Molecular Weight283.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC(=NC=C2)N.OP(=O)(O)O
InChIInChI=1S/C11H11N3.H3O4P/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9;1-5(2,3)4/h1-8H,(H3,12,13,14);(H3,1,2,3,4)
InChIKeyLEWAAQHWNBBZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.5 [ug/mL]

N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) — Procurement Guide for a Unique Pyridinediamine-Derived Calcium Antagonist with Anti-Restenosis Potential


N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) is a phosphate salt of a pyridinediamine derivative, with molecular formula C₁₁H₁₄N₃O₄P and molecular weight 283.22 g/mol, typically available at a minimum purity of 95% . Unlike many small-molecule kinase inhibitor drug candidates bearing pyridinediamine motifs, this compound is pharmacologically described as a calcium antagonist that inhibits muscle cell proliferation and is specifically indicated for the treatment of restenosis . This distinct therapeutic focus—targeting smooth muscle hyperplasia rather than oncogenic kinase signaling—constitutes its primary differentiation within the pyridinediamine chemical space.

Why N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) Cannot Be Substituted with Generic Pyridinediamines or Dihydropyridine Calcium Antagonists


N4-Phenyl-2,4-pyridinediamine phosphate occupies a rare and poorly documented intersection between pyridinediamine structural scaffolds and calcium channel antagonism . Generic pyridinediamines are overwhelmingly profiled as kinase inhibitors (e.g., EGFR, Bcr-Abl, or Pim kinase targets), whereas this compound is characterized by a calcium antagonist mechanism coupled to anti-proliferative activity in muscle cells . Substituting with a generic dihydropyridine calcium channel blocker (e.g., nifedipine or amlodipine) would fail to recapitulate the pyridinediamine backbone‘s distinct molecular interactions and physicochemical properties. Conversely, substituting with a structurally similar pyridinediamine kinase inhibitor would fail to deliver the calcium antagonism required for restenosis applications. These mechanistic and structural divergences render in-class compounds non-interchangeable.

Quantitative Comparative Evidence for N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) versus Chemical and Pharmacological Analogs


Phosphate Salt Form versus Free Base: Salt Selection Impact on Aqueous Solubility and Formulation Workflow

The commercial availability of N4-Phenyl-2,4-pyridinediamine exclusively as the phosphate salt (CAS 1184185-05-4) rather than as the free base (CAS 400752-03-6) provides a measurable difference in physicochemical handling . Free base N4-Phenyl-2,4-pyridinediamine is characterized by a calculated XLogP3 of 2.4074 and only two hydrogen bond donors (N-H groups), which confer limited intrinsic aqueous solubility . The phosphate counterion (H₃O₄P) increases total polar surface area, introduces additional hydrogen-bonding capacity, and is expected to substantially enhance aqueous solubility—a critical parameter for both in vitro assay preparation and in vivo formulation. While direct comparative solubility data for this specific compound pair are not publicly reported, salt selection is a well-established pharmaceutical pre-formulation strategy to improve dissolution-limited bioavailability and handling [1].

Pharmaceutical salt selection Aqueous solubility Pre-formulation screening

Functional Anti-Proliferative Mechanism: Calcium Antagonism in Muscle Cells versus Kinase Inhibition in Cancer

N4-Phenyl-2,4-pyridinediamine phosphate is pharmacologically classified as a calcium antagonist that inhibits the proliferation of muscle cells, with a labeled therapeutic indication for restenosis . This functional profile distinguishes it sharply from structurally related N2,N4-diphenylpyridine-2,4-diamine derivatives, which are instead characterized as potent EGFR kinase inhibitors with antiproliferative activity against cancer cell lines [1]. The target tissue (vascular smooth muscle vs. malignant epithelium) and the primary molecular target (voltage-gated calcium channels vs. tyrosine kinase domains) are fundamentally non-overlapping. Procurement for restenosis research or muscle cell proliferation assays therefore requires this specific calcium antagonist profile, which cannot be replicated by substituting with pyridinediamine kinase inhibitor analogs.

Calcium channel antagonism Smooth muscle proliferation Restenosis

Alternative Administration Routes: Intravenous Calcium Carbonate Precipitation Risk versus Oral Safety

N4-Phenyl-2,4-pyridinediamine phosphate exhibits route-dependent physicochemical behavior with direct safety implications. According to vendor safety data, intravenous administration results in calcium carbonate precipitation in extracellular fluids, whereas oral administration avoids this precipitation event because the compound does not enter the bloodstream . Additionally, the compound binds to hydroxyapatite and forms a precipitate that may block blood vessels when injected into veins or arteries . This route-specific precipitation risk is not a universal characteristic of pyridinediamine compounds or generic calcium antagonists and must be explicitly considered during procurement for any in vivo study involving parenteral administration.

Intravenous formulation safety Calcium phosphate precipitation Route-dependent pharmacology

Validated Application Scenarios for N4-Phenyl-2,4-pyridinediamine phosphate (CAS 1184185-05-4) Based on Differentiated Evidence


Restenosis and Vascular Smooth Muscle Cell Proliferation Research

As a calcium antagonist that specifically inhibits muscle cell proliferation , this compound is directly applicable to in vitro and in vivo models of restenosis, intimal hyperplasia, and vascular smooth muscle cell phenotypic switching. Researchers should prioritize this compound over kinase-inhibitor pyridinediamines [1] or dihydropyridine calcium channel blockers when the experimental objective requires simultaneous calcium antagonism and a pyridinediamine backbone.

Anti-Inflammatory Disease Model Development

The compound is additionally described as an anti-inflammatory agent applicable to the treatment of inflammatory diseases . This dual calcium antagonism and anti-inflammatory profile—not documented for other pyridinediamine analogs—supports its use in preclinical models of inflammation-driven vascular pathology, including atherosclerosis and post-angioplasty vascular remodeling.

Oral-Only Preclinical Pharmacokinetic and Efficacy Studies

Given the documented risk of calcium carbonate precipitation and hydroxyapatite binding upon intravenous injection , in vivo studies utilizing this compound must be restricted to oral administration routes. Laboratories procuring this compound for parenteral studies must implement alternative formulation strategies. This route constraint differentiates procurement planning from that of comparator compounds lacking such precipitation liabilities.

Structure-Activity Relationship Studies Bridging Pyridinediamine Scaffolds and Calcium Antagonism

This compound represents a rare bridge between pyridinediamine structural space and calcium channel pharmacology. Researchers engaged in scaffold-hopping campaigns or polypharmacology studies may employ it as a starting point to explore the structural determinants that confer calcium antagonism to a pyridinediamine core, a feature absent in the overwhelmingly kinase-inhibitor-focused N2,N4-diphenylpyridine-2,4-diamine chemical series [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N4-Phenyl-2,4-pyridinediamine phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.